molecular formula C14H17N3 B1442571 N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine CAS No. 1339110-98-3

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

Cat. No. B1442571
M. Wt: 227.3 g/mol
InChI Key: ZJTYSPBQHFKZGK-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C14H17N3 . It has a molecular weight of 227.31 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .


Molecular Structure Analysis

The molecular structure of “N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is based on a cyclopenta[b]quinoline core, which is a bicyclic system consisting of a cyclopentane ring fused to a quinoline .


Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Organometallic Complex Synthesis: Research has explored the synthesis of ruthenium(II) and osmium(II) arene complexes with indoloquinolines closely related to N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine, revealing their potential in creating new organometallic compounds. This work includes comprehensive characterization using various spectroscopic methods and X-ray crystallography (Filak et al., 2010).

Biological Efficacy Studies

  • Cytotoxicity and Cell Cycle Effects: These synthesized compounds exhibit cytotoxicity and affect cell cycles in human cancer cells. Indoloquinolines, similar in structure to N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine, have shown in vitro inhibition of cancer cell growth, indicating their relevance in cancer research (Filak et al., 2010).

Synthesis of Derivatives and Analogues

  • Creation of Cyclopentaquinoline Derivatives: A study has reported the synthesis of new cyclopentaquinoline derivatives through a three-component condensation process, demonstrating the versatility of the N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine structure in producing various analogues (Kozlov et al., 2018).

Chemical Properties and Reactions

  • Fluorescent Chemosensor for Metal Ions: A study has developed a fluorescent chemosensor based on a quinoline derivative for detecting Zn2+ ions in aqueous media. This highlights the potential application of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine in creating sensors for metal ions (Kim et al., 2016).

Potential Therapeutic Applications

  • Alzheimer’s Disease Treatment: Researchers have synthesized new cyclopentaquinoline derivatives as potential treatments for Alzheimer’s Disease, showcasing the therapeutic applications of compounds structurally similar to N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (Czarnecka et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Future Directions

The future directions for “N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” and related compounds could involve further exploration of their potential as acetylcholinesterase inhibitors . This could have implications in the treatment of conditions such as Alzheimer’s disease .

properties

IUPAC Name

N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-8-9-16-14-10-4-1-2-6-12(10)17-13-7-3-5-11(13)14/h1-2,4,6H,3,5,7-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYSPBQHFKZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Szymanski, M Markowicz, M Bajda… - Letters in Drug …, 2012 - ingentaconnect.com
In this study we present synthesis and biological evaluation of derivatives of 4-fluorobenzoic acid and 2,3- dihydro-1H-cyclopenta[b]quinoline towards inhibition of acetylcholinesterase (…
Number of citations: 12 www.ingentaconnect.com
H Tang, LZ Zhao, HT Zhao, SL Huang… - European journal of …, 2011 - Elsevier
A series of dual binding site acetylcholinesterase (AChE) inhibitors have been designed, synthesized, and tested for their ability to inhibit AChE, butyrylcholinesterase (BChE), AChE-…
Number of citations: 78 www.sciencedirect.com
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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